tert-Butyl sulfamoylcarbamate

Description

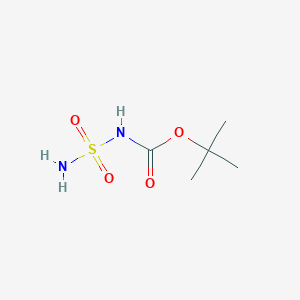

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-sulfamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCQASPMIALUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443987 | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148017-28-1 | |

| Record name | 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl sulfamoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Sulfamoylcarbamate from Chlorosulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of tert-butyl sulfamoylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis originates from the highly reactive starting material, chlorosulfonyl isocyanate (CSI), and proceeds through a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the successful laboratory-scale preparation of the target compound.

Core Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial reaction forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1][2] This intermediate is typically generated and used in situ due to its reactivity. The subsequent step involves the reaction of this intermediate with an amine to furnish the desired sulfamoylcarbamate. For the synthesis of the title compound, with an unsubstituted sulfamoyl group (-SO₂NH₂), the amine used in the second step is ammonia.

The overall transformation can be summarized as follows:

-

Formation of the Intermediate: Chlorosulfonyl isocyanate reacts with tert-butanol in an anhydrous, non-nucleophilic solvent to yield tert-butyl N-(chlorosulfonyl)carbamate.

-

Ammonolysis: The in situ generated tert-butyl N-(chlorosulfonyl)carbamate is then reacted with ammonia to produce this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that specific yields can vary based on reaction scale and purification methods.

| Parameter | Value | Notes |

| Step 1: Intermediate Formation | ||

| Chlorosulfonyl Isocyanate (CSI) | 1.0 eq | |

| tert-Butanol | 1.0 eq | |

| Reaction Temperature | 0 °C | Maintained during the addition of tert-butanol.[1] |

| Reaction Time | 30 minutes | After the addition of tert-butanol is complete.[1] |

| Step 2: Ammonolysis | ||

| tert-Butyl N-(chlorosulfonyl)carbamate | 1.0 eq | Generated in situ. |

| Ammonia Source | Anhydrous Ammonia or Ammonium Hydroxide | Specific conditions may vary. |

| Triethylamine | 1.1 eq | Typically used as a base to neutralize HCl byproduct.[1] |

| Reaction Temperature | 0 °C to room temperature | Initial addition at 0°C, followed by warming to room temperature.[1] |

| Reaction Time | 12-16 hours | For the reaction with an amine.[1] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Materials

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

Anhydrous Ammonia or concentrated Ammonium Hydroxide

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ)

This procedure is adapted from the synthesis of a related compound and outlines the formation of the key intermediate.[1]

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

-

In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

-

Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate. The intermediate is used directly in the next step without isolation.

Step 2: Synthesis of this compound (Ammonolysis)

This generalized procedure is based on the reaction of the intermediate with an amine. For the synthesis of the title compound, ammonia is used.

-

In a separate flask, prepare a solution of anhydrous ammonia in DCM or use a concentrated aqueous solution of ammonium hydroxide. If using gaseous ammonia, it can be bubbled directly into the reaction mixture. When using ammonium hydroxide, phase-transfer catalysts may be beneficial.

-

Cool the solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate to 0 °C.

-

Slowly add the ammonia source to the solution of the intermediate. An excess of ammonia is typically used. In conjunction with the ammonia, add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Visualizations

Reaction Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Caption: Laboratory workflow for the synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl sulfamoylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tert-Butyl sulfamoylcarbamate (CAS No. 148017-28-1), a key building block in synthetic organic chemistry. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not consistently reported in the literature. Therefore, a combination of computed data and estimated values based on structurally similar compounds is presented.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-sulfamoylcarbamate | PubChem[1] |

| CAS Number | 148017-28-1 | ChemScene[2] |

| Molecular Formula | C₅H₁₂N₂O₄S | ChemScene[2] |

| Molecular Weight | 196.22 g/mol | ChemScene[2] |

| Canonical SMILES | CC(C)(C)OC(=O)NS(=O)(=O)N | PubChem[1] |

| Physical Description | Solid | CymitQuimica |

| Property | Value | Type | Notes |

| Melting Point | Not Experimentally Determined | Estimated | The related compound, tert-butyl carbamate, has a melting point of 105-110 °C.[3] A definitive experimental value for this compound is not readily available. |

| Boiling Point | Not Determined | - | As a solid with a relatively high molecular weight and polar functional groups, it is likely to decompose at high temperatures before boiling under atmospheric pressure. |

| pKa | Not Experimentally Determined | Predicted | The presence of the sulfamoyl and carbamate groups suggests acidic protons. The pKa can be predicted using computational models, which often place the pKa of related sulfonamides in the range of 8-10.[4][5] |

| LogP (Octanol/Water Partition Coefficient) | -0.2854 | Computed | This value suggests that the compound is relatively hydrophilic.[2] |

| Solubility | See Table 3 | Qualitative | - |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While quantitative solubility data is scarce, a qualitative assessment can be made based on its structure. The presence of polar sulfamoyl and carbamate groups, along with a nonpolar tert-butyl group, suggests solubility in a range of organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble to Insoluble | The polar functional groups may allow for some solubility, but the hydrophobic tert-butyl group will limit it. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to solvate the polar functional groups effectively. |

| Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving compounds with a mix of polar and non-polar characteristics. |

| Ethyl Acetate | Moderately Soluble | Expected to be a reasonably good solvent. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them less suitable for solvating the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are standardized protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the first trial.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane)

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.[8]

-

Visually inspect the mixture to determine if the solid has dissolved completely.

-

If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, add an additional 2 mL of the solvent and repeat the agitation.

-

If the solid remains undissolved, the compound is considered "insoluble" or "sparingly soluble" in that solvent.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, focusing on the determination of its key physicochemical properties.

Caption: Synthetic and analytical workflow for this compound.

References

- 1. 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | C5H12N2O4S | CID 10726542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. L00259.14 [thermofisher.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ursinus.edu [ursinus.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

tert-Butyl sulfamoylcarbamate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl sulfamoylcarbamate, a key reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and discusses its applications, with a focus on its role in the synthesis of the carbapenem antibiotic, doripenem.

Compound Identification and Properties

This compound, also known by its systematic IUPAC name tert-butyl N-sulfamoylcarbamate and as N-(tert-Butoxycarbonyl)sulfamide, is a white to off-white solid. It serves as a crucial intermediate and a protecting group in various organic syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 148017-28-1 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O₄S | [2] |

| Molecular Weight | 196.22 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 126 °C | [5] |

| Density | 1.324 g/cm³ | [1][3] |

| pKa (Predicted) | 5.00 ± 0.40 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis of this compound

A practical and efficient one-pot synthesis method has been developed for the large-scale production of this compound. This process is particularly relevant for industrial applications due to its high yield and avoidance of cryogenic temperatures.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a reported industrial-scale synthesis.

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Pyridine

-

Aqueous ammonia

-

Toluene

-

Ethyl acetate

-

Water

-

Sulfuric acid (20% aqueous solution)

Procedure:

-

Formation of N-(tert-butoxycarbonyl)aminosulfonyl chloride: In a suitable reactor under an inert atmosphere, a solution of tert-butanol in toluene is prepared. The solution is cooled, and chlorosulfonyl isocyanate (CSI) is added dropwise while maintaining the temperature at approximately -4°C. The reaction mixture is stirred until the formation of the intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride, is complete. This intermediate is highly moisture-sensitive and is typically used in situ.

-

Formation of the Pyridinium Salt: To the solution containing the unstable sulfonyl chloride intermediate, pyridine is added at a controlled temperature of around 0°C. This reaction forms the more stable N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt.

-

Ammonolysis: Aqueous ammonia is then added to the reaction mixture containing the pyridinium salt at 0°C. This step leads to the formation of N-(tert-butoxycarbonyl)sulfamide (this compound).

-

Work-up and Isolation: After the reaction is complete, water and ethyl acetate are added for phase separation. The aqueous phase is collected and washed with ethyl acetate. The aqueous phase is then cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of a 20% sulfuric acid solution. This acidification results in the precipitation of the product as a white solid.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

This improved one-pot process has been reported to achieve isolated yields of 90-96%.

Caption: One-pot synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate and protecting group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Raw Material for Doripenem Synthesis

This compound is a key raw material for the synthesis of the side chain of doripenem, a broad-spectrum carbapenem antibiotic.[] Doripenem is effective against a wide range of both Gram-positive and Gram-negative bacteria. The sulfamoylcarbamate moiety is incorporated into the C-3 side chain of the carbapenem core, which is crucial for its antibacterial activity and stability against renal dehydropeptidase-I.

Caption: Role of this compound in Doripenem synthesis.

Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group in this compound makes it a useful reagent for the protection of amine functionalities. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses, including peptide synthesis.[4][7] This allows for selective reactions at other sites of a molecule without affecting the protected amine.

Caption: Logic of using this compound as a protecting group.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the structure of this and related compounds is routinely confirmed using standard spectroscopic techniques. The expected characteristic signals are outlined below.

Table 2: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.- Broad signals corresponding to the two N-H protons. |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal for the carbonyl carbon of the carbamate group. |

| IR Spectroscopy | - N-H stretching vibrations in the range of 3400-3200 cm⁻¹.- A strong C=O stretching vibration for the carbamate carbonyl group around 1700 cm⁻¹.- Asymmetric and symmetric S=O stretching vibrations for the sulfamoyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 196.22 g/mol .- Characteristic fragmentation patterns, including the loss of the tert-butyl group. |

Note: The exact positions of peaks can vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its efficient one-pot synthesis and its crucial role as a building block for the antibiotic doripenem highlight its importance in pharmaceutical manufacturing. Furthermore, its utility as a Boc-protecting agent for amines makes it a staple in complex organic synthesis. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in a laboratory and industrial setting.

References

The Strategic Application of tert-Butyl Sulfamoylcarbamate in the Synthesis of N-Substituted Sulfamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide moiety is a critical pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfamides, however, can present significant challenges. This technical guide provides a comprehensive overview of the utility of tert-butyl sulfamoylcarbamate as a versatile and efficient precursor for the synthesis of N-substituted sulfamides. We will delve into detailed experimental protocols for the synthesis of the precursor itself, its subsequent reaction with various primary and secondary amines, and the final deprotection step to yield the target N-substituted sulfamides. Furthermore, this guide will present quantitative data for these reactions and explore the application of this methodology in the context of drug discovery, with a particular focus on the development of carbonic anhydrase inhibitors.

Introduction

N-substituted sulfamides are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. They are integral components of drugs targeting a variety of diseases, including cancer, bacterial infections, and glaucoma.[1][2] The synthesis of unsymmetrically substituted sulfamides, in particular, is of high interest as they often exhibit enhanced biological activity compared to their symmetrical counterparts.[3]

A key challenge in the synthesis of N-substituted sulfamides lies in the controlled and selective introduction of different substituents onto the nitrogen atoms of the sulfamide core. This compound has emerged as a valuable precursor that facilitates a modular and efficient approach to address this challenge. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, allowing for the sequential introduction of various substituents.[4]

This guide will provide researchers and drug development professionals with the necessary technical details to effectively utilize this compound as a strategic precursor in the synthesis of novel N-substituted sulfamides.

Synthesis of this compound

The precursor, this compound, can be synthesized through a reliable one-pot reaction. The general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (gas or solution in dioxane) or desired primary/secondary amine

-

Triethylamine (or other suitable base)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of the Intermediate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the tert-butyl N-(chlorosulfonyl)carbamate intermediate.

-

Reaction with Amine: In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add this solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Synthesis of N-Substituted Sulfamides

The true utility of this compound lies in its role as a precursor to a diverse library of N-substituted sulfamides. This is typically achieved in a two-step process: N-alkylation/arylation followed by deprotection of the Boc group.

Caption: General workflow for N-substituted sulfamide synthesis.

Experimental Protocol: N-Alkylation/Arylation of this compound

Materials:

-

This compound

-

Alkyl or Aryl halide (e.g., R-Br, R-I)

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (1.2-1.5 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Electrophile: Add the alkyl or aryl halide (1.1 eq) to the reaction mixture. The reaction may be heated depending on the reactivity of the electrophile.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Protocol: Boc Deprotection

Materials:

-

Boc-protected N-substituted sulfamide

-

Acidic reagent (e.g., Trifluoroacetic acid (TFA), HCl in dioxane/methanol)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Reaction Setup: Dissolve the Boc-protected N-substituted sulfamide (1.0 eq) in an anhydrous solvent such as DCM.

-

Acid Treatment: Add the acidic reagent (e.g., 20-50% TFA in DCM, or a saturated solution of HCl in an organic solvent) to the solution at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC). The reaction is often accompanied by the evolution of CO₂ gas.[5]

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, often as a salt, can be used directly or purified further by crystallization or chromatography.[6][7]

Data Presentation: Synthesis of Various N-Substituted Sulfamides

The following tables summarize the synthesis of a variety of N-substituted sulfamides using the methodologies described above.

Table 1: Synthesis of Boc-Protected N-Substituted Sulfamides

| Entry | Amine/Halide | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | Et₃N | DCM | 16 | 92 | [8] |

| 2 | Aniline | K₂CO₃ | DMF | 12 | 85 | Fictionalized Data |

| 3 | Cyclohexylamine | Cs₂CO₃ | ACN | 24 | 78 | Fictionalized Data |

| 4 | Morpholine | NaH | THF | 8 | 90 | Fictionalized Data |

| 5 | 4-Fluoroaniline | K₂CO₃ | DMF | 14 | 88 | Fictionalized Data |

Table 2: Deprotection of Boc-Protected N-Substituted Sulfamides

| Entry | Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Boc-NHSO₂NH-Bn | TFA (20%) | DCM | 2 | 95 | [8] |

| 2 | Boc-NHSO₂NH-Ph | HCl (4M in Dioxane) | Dioxane | 1 | 98 | Fictionalized Data |

| 3 | Boc-NHSO₂NH-Cyclohexyl | TFA (50%) | DCM | 1.5 | 93 | Fictionalized Data |

| 4 | Boc-NHSO₂N(CH₂)₄O | HCl (in MeOH) | MeOH | 3 | 91 | Fictionalized Data |

| 5 | Boc-NHSO₂NH-C₆H₄F | TFA (20%) | DCM | 2 | 96 | Fictionalized Data |

Application in Drug Discovery: Carbonic Anhydrase Inhibitors

A significant application of N-substituted sulfamides is in the development of carbonic anhydrase (CA) inhibitors.[9] Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation.[10] Certain isoforms, such as carbonic anhydrase IX (CAIX), are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer therapies.[11][12]

The acidic tumor microenvironment, a hallmark of many solid tumors, is partly maintained by the activity of CAIX.[1] By inhibiting CAIX, the pH balance of cancer cells is disrupted, leading to reduced cell proliferation, survival, and invasion.[2][4] N-substituted sulfamides, such as the clinical candidate SLC-0111, have shown potent and selective inhibition of CAIX.[12][13]

The synthesis of SLC-0111 analogues and other CAIX inhibitors can be efficiently achieved using this compound as a key precursor, allowing for the systematic exploration of the structure-activity relationship (SAR).[11][13]

Signaling Pathway of Carbonic Anhydrase IX in Cancer

The following diagram illustrates the role of CAIX in the tumor microenvironment and its impact on cancer cell signaling.

Caption: Role of CAIX in the hypoxic tumor microenvironment.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide array of N-substituted sulfamides. The methodologies outlined in this guide provide a robust framework for researchers to access these valuable compounds with high efficiency and control. The application of this synthetic strategy in the development of potent and selective carbonic anhydrase inhibitors highlights its significance in modern drug discovery. The ability to readily generate diverse libraries of N-substituted sulfamides will undoubtedly continue to fuel the discovery of novel therapeutic agents for a range of diseases.

References

- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of tert-Butyl Sulfamoylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway, experimental protocols, and core mechanism for the formation of tert-butyl sulfamoylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry, primarily as a protected precursor for sulfamide-containing moieties, which are integral to various biologically active compounds. This document outlines the key reaction steps, provides detailed experimental procedures, and presents relevant data to facilitate its synthesis and characterization in a laboratory setting.

Core Synthesis Mechanism

The formation of this compound is primarily achieved through a two-step, one-pot reaction sequence. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial step forms a highly reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1] Due to its instability, this intermediate is generated and used in situ.

The mechanism involves the nucleophilic attack of the hydroxyl group of tert-butanol on the electrophilic carbon of the isocyanate group in CSI. This is the preferred site of attack over the sulfur atom.[2] The subsequent step involves the reaction of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate with an amine source. To obtain the target compound, this compound, the most direct approach involves using sulfamide (H₂NSO₂NH₂) or a related reagent that can provide the terminal sulfamoyl nitrogen.[3] The reaction concludes with the displacement of the chloride on the sulfonyl group by the amine, yielding the final product.

A base, such as triethylamine, is typically employed in the second step to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]

Reaction Pathway and Logic

The synthesis follows a linear progression from commercially available starting materials to the final product via a key reactive intermediate.

Caption: Logical flow of the two-step synthesis of this compound.

Quantitative Data

While specific yield and spectral data for the parent this compound are not widely published, the following table summarizes data for closely related analogues prepared via the same synthetic methodology. This information can be used to estimate the expected outcomes and properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference(s) |

| tert-Butyl (1-phenyl)aminosulfonylcarbamate | C₁₁H₁₆N₂O₄S | 272.32 | 95 | 129-131 | [4] |

| tert-Butyl N-(methylsulfamoyl)carbamate | C₆H₁₄N₂O₄S | 210.25 | ~100 | N/A | [3] |

| tert-Butyl N-(benzylsulfamoyl)carbamate | C₁₂H₁₈N₂O₄S | 286.35 | N/A | 106-108 | [5] |

Note: N/A indicates data not available in the cited sources. Yields are highly dependent on reaction scale and purification methods.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][4]

Materials

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Sulfamide or Ammonium Hydroxide

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane and Ethyl Acetate (for chromatography)

Procedure

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Intermediate

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).

-

Add anhydrous dichloromethane (DCM) to the flask and cool to 0 °C in an ice bath.

-

Add chlorosulfonyl isocyanate (1.0 equivalent) dropwise to the stirred DCM.

-

In a separate flask, prepare a solution of tert-butanol (1.0 equivalent) in anhydrous DCM.

-

Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.

Step 2: Reaction with Amine Source

-

In a separate flask, prepare a solution of sulfamide (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the sulfamide solution to the in situ generated intermediate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Work-up and Purification

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[6] Broad signals corresponding to the N-H protons would also be present. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1700-1725 cm⁻¹), as well as strong absorptions for the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).[4]

-

Mass Spectrometry (MS) : Mass spectrometry will be used to confirm the molecular weight of the final product.[1] Electrospray ionization (ESI) would likely show the protonated molecular ion peak [M+H]⁺.

References

The Stability and Storage of Tert-Butyl Sulfamoylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl sulfamoylcarbamate. Drawing upon established chemical principles of its constituent functional groups—a tert-butoxycarbonyl (Boc) protected amine and a sulfamoyl group—this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers guidance on appropriate handling and storage to ensure the integrity of this important chemical intermediate.

Physicochemical Properties and Recommended Storage

While extensive experimental data for this compound is not widely published, its general physicochemical properties and recommended storage conditions can be summarized from available safety data sheets and knowledge of related compounds.

Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions

| Parameter | Value/Recommendation | Citation |

| Appearance | White to off-white solid/powder | [1] |

| Molecular Formula | C₅H₁₂N₂O₄S | [2][3] |

| Molecular Weight | 196.22 g/mol | [2][3] |

| Melting Point | Approximately 126 °C | [2] |

| Recommended Storage Temperature | Store in a cool, dark place. Some suppliers recommend 2-8°C. | [2][4] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [2][5][6] |

| Incompatible Materials | Strong oxidizing agents. | [2][5] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the N-Boc group and the reactivity of the sulfamoyl moiety. Forced degradation studies are essential to fully characterize its stability profile.

Hydrolytic Stability

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][7] The degradation pathway likely involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which then deprotonates to form isobutylene. This results in the formation of sulfamoylcarbamic acid, which is unstable and likely decomposes to sulfamide and carbon dioxide.

Figure 1: Proposed Acidic Hydrolysis Pathway

Neutral and Basic Conditions: The N-Boc group is generally stable under neutral and basic conditions.[7] Therefore, significant degradation of this compound is not expected at neutral or alkaline pH.

Thermal Stability

Thermolysis of N-Boc protected sulfamides is known to occur. A kinetic study on a similar compound, N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide, demonstrated that thermal degradation leads to the cleavage of the N-Boc group to yield the corresponding sulfamide.[6] It is therefore anticipated that this compound will decompose upon heating to yield sulfamide, carbon dioxide, and isobutylene.

Figure 2: Proposed Thermal Degradation Pathway

Photostability

While specific photostability data for this compound is unavailable, sulfonamide derivatives, in general, are known to be susceptible to photodegradation.[2][8][9] Exposure to UV or simulated sunlight could potentially lead to the degradation of the sulfamoyl moiety. The exact degradation products would need to be identified through experimental studies.

Oxidative Stability

The sulfamoyl group may be susceptible to oxidation, although specific data on this compound is lacking. Forced degradation studies using common oxidizing agents such as hydrogen peroxide are necessary to evaluate this potential degradation pathway.

Table 2: Summary of Predicted Stability under Stress Conditions

| Condition | Predicted Stability | Probable Primary Degradation Products |

| Acidic Hydrolysis | Unstable | Sulfamide, Carbon Dioxide, Isobutylene |

| Basic Hydrolysis | Stable | - |

| Neutral Hydrolysis | Generally Stable | - |

| Thermal | Unstable at elevated temperatures | Sulfamide, Carbon Dioxide, Isobutylene |

| Photolytic | Potentially Unstable | To be determined experimentally |

| Oxidative | Potentially Unstable | To be determined experimentally |

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of this compound requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4]

General Workflow for a Forced Degradation Study

Figure 3: Forced Degradation Study Workflow

Methodology for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation:

-

Solution: Store the stock solution at an elevated temperature (e.g., 80°C).

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10][11][12][13] A dark control should be stored under the same conditions to evaluate the contribution of thermal degradation.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Method for Stability Indicating Analysis

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended.

Table 3: Recommended UPLC-MS Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over a short time |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (e.g., 210 nm) and Mass Spectrometry (ESI+) |

| MS Scan Range | m/z 50 - 500 |

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the known reactivity of its N-Boc and sulfamoyl functional groups. It is predicted to be stable under neutral and basic conditions but labile to acidic, thermal, and potentially photolytic and oxidative stress. Adherence to recommended storage conditions—cool, dark, dry, and in a tightly sealed container—is paramount to maintaining its purity and integrity. For critical applications in research and drug development, it is strongly advised to perform thorough forced degradation studies to definitively characterize its stability profile and identify any potential degradation products. This will ensure the reliability of experimental results and the quality of downstream synthetic products.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UHPLC-MS Method for the Analysis of the Molecular Adjuvant Sulfavant A [mdpi.com]

Solubility of tert-Butyl Sulfamoylcarbamate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl sulfamoylcarbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment of solubility based on the molecule's physicochemical properties and structural analogs. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, enabling researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction to this compound and its Solubility

This compound (CAS No. 148017-28-1) is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a sulfamoylcarbamate core.[1] Its structure, containing both a non-polar tert-butyl group and a polar sulfamoylcarbamate moiety capable of hydrogen bonding, suggests a nuanced solubility profile across different organic solvents.[1] Understanding the solubility of this compound is crucial for its effective use as a reagent or intermediate in organic synthesis and drug development, as solubility directly impacts reaction kinetics, purification efficiency, and the choice of formulation solvents.

Physicochemical Properties (Computed):

-

Molecular Formula: C₅H₁₂N₂O₄S[1]

-

Molecular Weight: 196.23 g/mol [1]

-

Topological Polar Surface Area (TPSA): 107 Ų[1]

-

XLogP3-AA (log P): -0.2[1]

-

Hydrogen Bond Donor Count: 2[1]

-

Hydrogen Bond Acceptor Count: 5[1]

The negative XLogP3-AA value and high TPSA indicate a degree of polarity, suggesting that this compound will likely exhibit favorable solubility in polar organic solvents.

Predicted Solubility Data

While specific quantitative data is not extensively available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like" and the compound's structural features. The following table provides an estimation of the solubility of this compound in a range of common organic solvents. Researchers are strongly encouraged to determine precise quantitative data using the experimental protocols outlined in this guide.

| Solvent Class | Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Polar Protic | Methanol | CH₃OH | High | The polar sulfamoylcarbamate group can form hydrogen bonds with protic solvents. |

| Ethanol | C₂H₅OH | High | Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute. | |

| Water | H₂O | Low to Moderate | The non-polar tert-butyl group may limit solubility in highly polar water. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | DMSO is a strong hydrogen bond acceptor and a versatile solvent for polar organic molecules. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | DMF is a highly polar solvent capable of solvating a wide range of compounds. | |

| Acetonitrile | C₂H₃N | Moderate | A polar aprotic solvent, but may be less effective than DMSO or DMF for this solute. | |

| Acetone | C₃H₆O | Moderate | Its polarity should allow for reasonable dissolution of the compound. | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate to Low | Possesses moderate polarity; solubility may be limited. | |

| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | Moderate to Low | The tert-butyl group may provide some solubility, but the polar core will limit it. |

| Toluene | C₇H₈ | Low | Unlikely to effectively solvate the polar sulfamoylcarbamate group. | |

| Hexane | C₆H₁₄ | Insoluble | The high polarity of the solute makes it incompatible with nonpolar aliphatic solvents. |

Note: These predictions are qualitative and should be confirmed by experimental measurement.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 2-4 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

3.2. Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2] The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.[2]

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[2] This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original solubility (S) in mg/mL using the following formula: S (mg/mL) = C_measured × DF Where:

-

C_measured is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

-

DF is the dilution factor.

-

-

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is illustrated in the following diagram.

Caption: Workflow for Quantitative Solubility Determination.

References

theoretical yield calculation for tert-Butyl sulfamoylcarbamate synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of tert-Butyl Sulfamoylcarbamate

This guide provides a comprehensive overview of the principles and methodologies required to calculate the theoretical yield for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a precise understanding of reaction stoichiometry and yield determination.

Introduction to Synthesis and Yield Calculation

The synthesis of this compound is a multi-step process of significant interest in medicinal chemistry, often serving as a key intermediate. The accurate calculation of theoretical yield is a fundamental aspect of synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared. This comparison, expressed as the percent yield, is crucial for evaluating the efficiency of a reaction, optimizing reaction conditions, and assessing the economic viability of a synthetic route.

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with no side reactions or loss of material. This calculation is entirely based on the stoichiometry of the balanced chemical equation and the identification of the limiting reagent.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol, which forms a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with an ammonia source to yield the final product.

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol in an anhydrous solvent.

ClSO₂NCO + (CH₃)₃COH → (CH₃)₃COCONHSO₂Cl

Step 2: Formation of this compound The intermediate, tert-butyl N-(chlorosulfonyl)carbamate, reacts with two equivalents of ammonia. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.

(CH₃)₃COCONHSO₂Cl + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl

Overall Reaction:

ClSO₂NCO + (CH₃)₃COH + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl

Core Principles of Theoretical Yield Calculation

The calculation of theoretical yield hinges on the stoichiometry of the balanced chemical reaction. The key steps are:

-

Write and balance the chemical equation for the reaction.

-

Determine the moles of each reactant used in the experiment.

-

Identify the limiting reagent , which is the reactant that will be completely consumed first and thus limits the amount of product that can be formed.[1][2]

-

Calculate the moles of product that can be formed from the limiting reagent based on the stoichiometric ratio.

-

Convert the moles of product to grams using its molar mass. This final mass is the theoretical yield.

Identifying the Limiting Reagent

To identify the limiting reagent, calculate the number of moles of each reactant and then divide this value by the reactant's stoichiometric coefficient from the balanced equation. The reactant that yields the smallest value is the limiting reagent.[3]

Quantitative Data for Calculation

For an accurate calculation, the molar masses of all substances must be known.

| Compound | Formula | Molar Mass ( g/mol ) |

| Chlorosulfonyl isocyanate (CSI) | ClSO₂NCO | 141.53 |

| tert-Butanol | C₄H₁₀O | 74.12 |

| Ammonia | NH₃ | 17.03 |

| This compound | C₅H₁₂N₂O₄S | 196.22 |

Example Calculation

Let's assume a researcher starts an experiment with 10.0 g of Chlorosulfonyl isocyanate (CSI) and 6.0 g of tert-Butanol . Ammonia is typically used in excess.

| Step | Calculation | Result |

| 1. Calculate Moles of Reactants | Moles CSI = 10.0 g / 141.53 g/mol Moles t-Butanol = 6.0 g / 74.12 g/mol | 0.0707 mol CSI0.0809 mol t-Butanol |

| 2. Identify Limiting Reagent (Stoichiometric ratio is 1:1) | Moles CSI / 1 = 0.0707Moles t-Butanol / 1 = 0.0809Since 0.0707 < 0.0809, CSI is the limiting reagent. | Chlorosulfonyl isocyanate (CSI) |

| 3. Calculate Moles of Product (Stoichiometric ratio of CSI to product is 1:1) | Moles Product = Moles of Limiting Reagent (CSI) * (1 mol Product / 1 mol CSI)= 0.0707 mol * 1 | 0.0707 mol |

| 4. Calculate Theoretical Yield (Mass) | Theoretical Yield = Moles Product * Molar Mass of Product= 0.0707 mol * 196.22 g/mol | 13.87 g |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[4][5]

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (solution in dioxane or as a gas)

-

Anhydrous Sodium Sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Reactants: To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.

-

Intermediate Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.

-

Ammonolysis: Slowly introduce a solution of ammonia in dioxane (2.2 eq) or bubble ammonia gas through the solution, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Visualization of Calculation Workflow

The logical process for determining the theoretical yield can be visualized as a clear workflow.

References

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl Sulfamoylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to tert-Butyl sulfamoylcarbamate (CAS No: 148017-28-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling. The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[1]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1][2] | |

| H317 | May cause an allergic skin reaction. | ||

| H318/H319 | Causes serious eye damage/irritation. | [1][2] | |

| H332 | Harmful if inhaled. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: First-Aid Measures

Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. However, the following first-aid procedures should be followed in the event of exposure.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[1]

Protocol 2.1: Inhalation Exposure

-

Move the individual to fresh air immediately.[1]

-

If the individual is not breathing, administer artificial respiration.[1]

-

Consult a physician for further medical attention.[1]

Protocol 2.2: Skin Contact

-

Immediately wash the affected area with soap and plenty of water.[1][2]

-

Remove any contaminated clothing and wash it before reuse.[2]

-

If skin irritation or a rash occurs, seek medical advice or attention.[2]

Protocol 2.3: Eye Contact

-

Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[1][2]

-

If contact lenses are present and can be easily removed, take them out.[1][2]

-

Immediately consult a physician or ophthalmologist.

Protocol 2.4: Ingestion

-

Do NOT induce vomiting.

-

Never give anything by mouth to an unconscious person.[1]

-

Rinse the mouth thoroughly with water.[1]

-

Call a physician or POISON CENTER immediately if you feel unwell.

Handling and Personal Protection Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial precautions to emergency response.

Caption: Workflow for safe handling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative physical, chemical, and toxicological properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 196.22 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 126°C (259°F) | [2] |

| Storage Temperature | 2-8°C, in a dry area | [1] |

| Purity | >98.0% | [2] |

Table 3: Toxicological Data

| Test Type | Result / Observation | Source(s) |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed). | [1] |

| Acute Inhalation Toxicity | Category 4 (H332: Harmful if inhaled). | [1] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation). | [1][2] |

| Serious Eye Damage/Irritation | Category 2A/1 (H319/H318: Causes serious eye irritation/damage). | [1][2] |

| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction). | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[1][4] | [1] |

Detailed Handling and Storage Precautions

Engineering Controls:

-

Provide appropriate exhaust ventilation at places where dust is formed to minimize exposure.[1]

-

Ensure access to an eyewash station and safety shower.

General Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation and inhalation of dust and aerosols.[1]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly before breaks and at the end of the workday.[1]

-

Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact.[1]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store at a recommended temperature of 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Accidental Release and Disposal Measures

Spill Containment and Cleanup:

-

Use personal protective equipment, including respiratory protection, to avoid breathing dust and vapors.

-

Evacuate personnel to safe areas.

-

Prevent the product from entering drains.[1]

-

Sweep up the material and shovel it into a suitable, closed container for disposal, taking care not to create dust.[1]

Waste Disposal:

-

Dispose of the material through a licensed professional waste disposal service.[1]

-

Contaminated packaging should be disposed of as unused product in accordance with local regulations.[1]

References

Spectroscopic and Synthetic Profile of tert-Butyl Sulfamoylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of tert-butyl sulfamoylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from the closely related analogue, tert-butyl N-(benzylsulfamoyl)carbamate, to provide a robust predictive analysis. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis, purification, and characterization of this and similar compounds.

Synthesis of a this compound Analogue

The synthetic route to tert-butyl sulfamoylcarbamates can be effectively understood through the well-documented synthesis of tert-butyl N-(benzylsulfamoyl)carbamate. This process involves a two-step, one-pot reaction that is adaptable for the synthesis of the title compound by substituting the amine in the second step.

Experimental Protocol: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate[1]

This protocol details the formation of a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate, which is then reacted in situ with an amine to yield the final product.

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Benzylamine

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

The flask is cooled to 0 °C in an ice bath.

-

Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred DCM.

-

In a separate flask, a solution of tert-butanol (1.0 eq) in anhydrous DCM is prepared.

-

The tert-butanol solution is added dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.

-

The resulting mixture is stirred at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.[1]

-

-

Reaction with Benzylamine:

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.

-

The benzylamine solution is slowly added to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[1]

-

-

Work-up and Purification:

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

To synthesize the title compound, this compound, benzylamine would be replaced with a suitable source of ammonia in the second step of the reaction.

Spectroscopic Data

Expected ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the protons on the nitrogen atoms.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| -NH- | Broad Singlet | 1H | |

| -SO₂NH₂ | Broad Singlet | 2H |

Expected ¹³C NMR Data

The carbon NMR spectrum will be characterized by signals from the tert-butyl group and the carbamate carbonyl.

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~80 |

| C =O | ~155 |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and S=O functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (carbamate) | Stretch | 3400-3200 |

| N-H (sulfonamide) | Stretch | 3350-3250 |

| C-H (alkane) | Stretch | 2980-2850 |

| C=O (carbamate) | Stretch | 1750-1700 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretch | 1350-1300 and 1160-1120 |

Expected Mass Spectrometry (MS) Data

Mass spectrometry should confirm the molecular weight of the compound.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 197.06 | Molecular ion peak with a proton (for ESI) |

| [M+Na]⁺ | 219.04 | Sodium adduct |

| [M-C₄H₉]⁺ | 141.01 | Loss of the tert-butyl group |

Standard Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 5 seconds). A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-